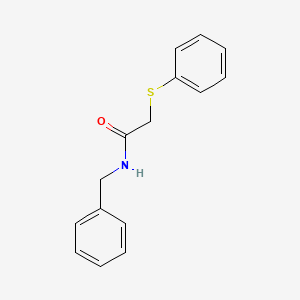![molecular formula C15H16N2O4S B5760185 ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5760185.png)
ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate, also known as ethyl 2-(3-methoxybenzamido)-4-(2-oxoethyl)thiazole-5-carboxylate, is a chemical compound that has been synthesized for scientific research purposes. This compound is a thiazole derivative and has been found to have potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate is not fully understood. However, it has been suggested that it may act as a COX-2 inhibitor, which could explain its anti-inflammatory activity. It has also been suggested that it may induce apoptosis in cancer cells, which could explain its cytotoxic activity.
Biochemical and Physiological Effects:
Ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate has been found to have biochemical and physiological effects in animal models. It has been shown to reduce inflammation in a mouse model of acute lung injury. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate in lab experiments include its potential as a multi-targeted drug with anti-inflammatory, anticancer, and antimicrobial activities. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to study its potential as a therapeutic agent for various diseases, such as cancer, inflammatory diseases, and infectious diseases. Additionally, it could be studied as a potential lead compound for the development of new drugs with similar activities.
Méthodes De Synthèse
The synthesis of ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate involves the reaction between ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate 2-bromoacetate and 2-(3-methoxybenzamido)-4-thiazolylacetic acid. The reaction is carried out in the presence of a base and a solvent, such as dimethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetateformamide (DMF) or N,N-dimethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetateacetamide (DMA). The product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
Ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate has been found to have potential applications in the field of medicine. It has been studied as a potential anti-inflammatory agent and has shown promising results in reducing inflammation in animal models. It has also been studied as a potential anticancer agent and has shown cytotoxic activity against cancer cells. Additionally, it has been studied as a potential antimicrobial agent and has shown activity against both gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
ethyl 2-[2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-3-21-13(18)8-11-9-22-15(16-11)17-14(19)10-5-4-6-12(7-10)20-2/h4-7,9H,3,8H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMSXDRBJKRQLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5760124.png)
![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5760136.png)
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5760141.png)
![N-[4-(aminocarbonyl)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5760142.png)

![2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5760151.png)

![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5760158.png)



![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5760175.png)
![methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoate](/img/structure/B5760179.png)